7-bromo-2-phenyl-1H-indole
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Overview
Description
7-Bromo-2-phenyl-1H-indole is a chemical compound belonging to the indole family, characterized by a bromine atom at the 7th position and a phenyl group at the 2nd position of the indole ring. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2-phenyl-1H-indole typically involves the bromination of 2-phenylindole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common to ensure consistent product quality .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to various derivatives with altered biological activities.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 7-amino-2-phenyl-1H-indole .
Scientific Research Applications
7-Bromo-2-phenyl-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-bromo-2-phenyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and phenyl group contribute to its binding affinity and specificity. The compound can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
2-Phenylindole: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Bromoindole: Lacks the phenyl group, affecting its binding properties and applications.
2-Phenyl-3-methylindole: The presence of a methyl group at the 3rd position alters its chemical and biological properties.
Uniqueness: 7-Bromo-2-phenyl-1H-indole is unique due to the combined presence of the bromine atom and phenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
100874-07-5 |
---|---|
Molecular Formula |
C14H10BrN |
Molecular Weight |
272.1 |
Purity |
95 |
Origin of Product |
United States |
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